molecular formula C16H17Cl2NO B314984 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol

2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol

Cat. No. B314984
M. Wt: 310.2 g/mol
InChI Key: JHYSENDMFUMZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorophenyl)methylamino]-1-phenyl-1-propanol is an alkylbenzene.

Scientific Research Applications

Anticancer Potential

  • FTY720 in Cancer Therapy
    • FTY720, structurally similar to 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol, exhibits preclinical antitumor efficacy in various cancer models. The cytotoxic effect does not require phosphorylation, indicating a mechanism different from its immunosuppressive property. This showcases its potential in cancer therapy, separate from its known use as an immunosuppressant in multiple sclerosis (Zhang et al., 2013).

Environmental Impact and Biodegradation

  • Herbicide 2,4-D: Environmental and Biodegradation Aspects
    • 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with similarities to the chemical , is widely used in agriculture to control weeds. Its environmental impact is significant, and microbial biodegradation plays a crucial role in mitigating its effects. This highlights the importance of understanding and harnessing microorganisms for the degradation of such herbicides to protect the environment and public health (Magnoli et al., 2020).

Biotoxicity and Environmental Fate

  • 2,4-D Herbicide: Global Trends and Environmental Fate
    • Research on the toxicology of 2,4-D, a structurally related compound, has been extensive due to its global use in agriculture and subsequent environmental impact. Studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and the molecular imprinting of 2,4-D. This comprehensive overview assists in understanding the environmental fate and potential biotoxic effects of similar compounds (Zuanazzi et al., 2020).

properties

Product Name

2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C16H17Cl2NO/c1-11(16(20)12-5-3-2-4-6-12)19-10-13-7-8-14(17)9-15(13)18/h2-9,11,16,19-20H,10H2,1H3

InChI Key

JHYSENDMFUMZPU-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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